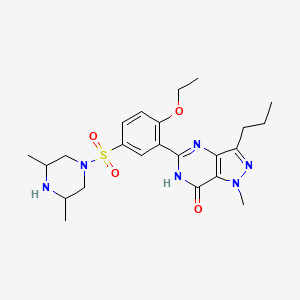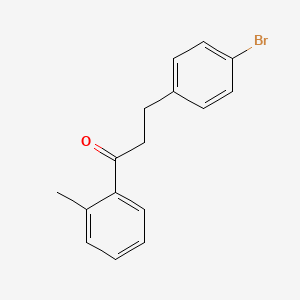
3-(4-Bromophenyl)-2'-methylpropiophenone
Übersicht
Beschreibung
3-(4-Bromophenyl)-2'-methylpropiophenone is a compound that has been studied for its potential applications in the fields of synthetic organic chemistry, pharmaceutical chemistry, and biochemistry. This molecule is a member of the propiophenone family, and is characterized by its aromatic ring structure with a bromine atom bonded to the fourth position of the phenyl ring. This compound has been used as a starting material in the synthesis of a variety of organic molecules, and has been studied for its potential applications in the fields of drug development and biochemical research. In
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactions
3-(4-Bromophenyl)-2'-methylpropiophenone has been a focal point in synthetic chemistry for the development of novel compounds through palladium-catalyzed reactions, demonstrating its utility in creating complex molecular structures. For instance, it undergoes unique multiple arylation via C-C and C-H bond cleavages in the presence of a palladium catalyst, leading to the synthesis of tetraarylethanes and phenylisochroman-ones, showcasing its versatility in organic synthesis (Wakui et al., 2004).
Material Science and Polymerization
In the field of material science, derivatives of 3-(4-Bromophenyl)-2'-methylpropiophenone have been used as initiators for atom transfer radical polymerization (ATRP), particularly in the polymerization of methyl methacrylate. This application underscores the compound's relevance in creating polymers with controlled molecular weights and polydispersity indices, essential for various industrial and research applications (Wang et al., 2005).
Novel Compounds Synthesis
Further research has led to the synthesis of new derivatives with potential biological and chemical applications. For example, novel 4-(5-bromo-2-hydroxyphenyl)-5-methyl-2-(N,N-dialkylamino)-1,3-dithiol-2-ylium hydrogen sulphates have been synthesized, characterized by their unique chemical structures, and analyzed for their potential uses in various fields, indicating the compound's capacity to serve as a precursor in the development of diverse chemical entities (Manjunatha et al., 2006).
Antioxidant Properties
Interestingly, bromophenol derivatives, closely related to 3-(4-Bromophenyl)-2'-methylpropiophenone, have been explored for their antioxidant properties. Compounds isolated from marine algae, exhibiting structural similarities, have demonstrated significant antioxidant activities, hinting at the broader potential of bromophenyl compounds in pharmacological and nutraceutical applications (Xu et al., 2003).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-(4-bromophenyl)-1-(2-methylphenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrO/c1-12-4-2-3-5-15(12)16(18)11-8-13-6-9-14(17)10-7-13/h2-7,9-10H,8,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGVRBURKUZJLTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)CCC2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Bromophenyl)-2'-methylpropiophenone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



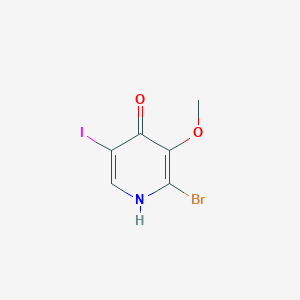
![5-Bromo-2-(trimethylsilyl)furo[2,3-b]pyridine](/img/structure/B1532120.png)
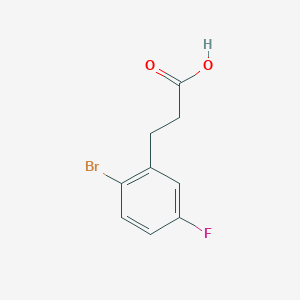
![Tert-butyl 4-(6-((6-(1-butoxyvinyl)-8-cyclopentyl-5-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidin-2-yl)amino)pyridin-3-yl)piperazine-1-carboxylate](/img/structure/B1532122.png)
![7-(Bromomethyl)-9-isopropyl-3,4-dimethyl-2-phenyl-1,6-dioxa-4-azaspiro[4.4]nonane](/img/structure/B1532123.png)
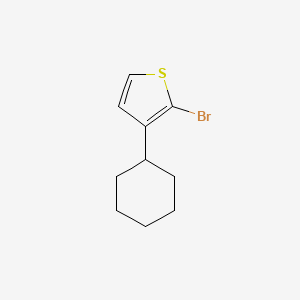
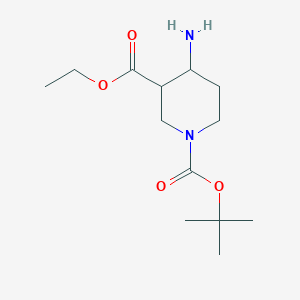
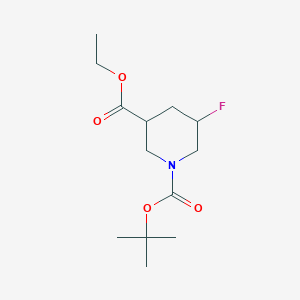
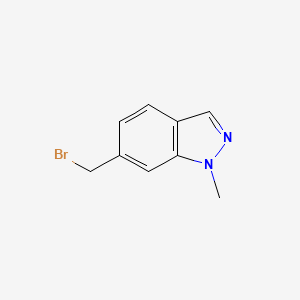
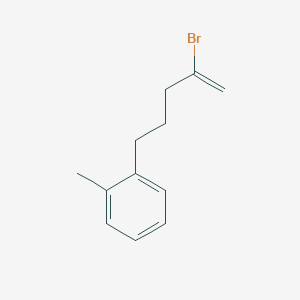
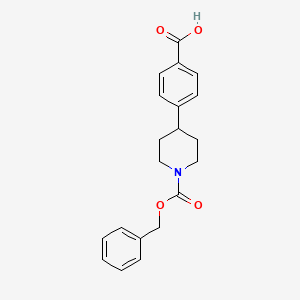
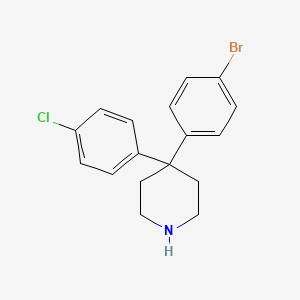
![Tert-butyl 1-oxo-2,3-dihydro-1H-spiro[isoquinoline-4,4'-piperidine]-1'-carboxylate](/img/structure/B1532137.png)
